3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid is a key building block in the development of potent and selective kinase inhibitors. It serves as a scaffold for various derivatives, particularly those targeting the breakpoint cluster region-Abelson (BCR-ABL) kinase, implicated in chronic myeloid leukemia (CML) []. The imidazo[1,2-b]pyridazine moiety within this molecule plays a crucial role in binding to the kinase active site.
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid, also known as AP-24600, is a bioactive compound primarily studied for its potential therapeutic applications in oncology, particularly against chronic myeloid leukemia. Its molecular formula is with a molecular weight of 277.28 g/mol. The compound is characterized by its unique structural features, which include an imidazo[1,2-b]pyridazin moiety linked to a 4-methylbenzoic acid group.
The compound is referenced in various chemical databases and patents, highlighting its significance in medicinal chemistry and its role as a BCR-ABL kinase inhibitor. It is not intended for human consumption but is utilized in research contexts to explore its biochemical properties and therapeutic potential .
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid belongs to the class of small molecule inhibitors targeting specific kinases involved in cancer cell proliferation. Its classification as a BCR-ABL kinase inhibitor positions it within the realm of targeted cancer therapies.
The synthesis of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid typically involves the reaction of 3-(imidazo[1,2-b]pyridazin-3-yl)ethynyl with 4-methylbenzoic acid. This reaction is usually catalyzed and performed under controlled conditions to ensure high yield and purity of the product.
The synthetic route may involve several steps:
Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and cost-effectiveness .
The molecular structure of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid can be represented by the following structural formula:
InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)
SCMPXDBRMCTALZ-UHFFFAOYSA-N
.These identifiers help in cataloging and retrieving information about the compound from chemical databases.
The primary chemical reactions involving 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid focus on its interaction with biological targets rather than traditional organic reactions. Its main reaction pathway involves binding to the BCR-ABL kinase.
Upon binding to BCR-ABL kinase, this compound inhibits the enzymatic activity that promotes cell proliferation in certain cancers. This inhibition leads to downstream effects that can result in reduced tumor growth .
The mechanism of action for 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid involves:
Research has shown that this compound effectively inhibits both native BCR-ABL and T315I mutant forms of the kinase, which are associated with resistance to other therapies .
The physical properties include:
Chemical properties are characterized by:
The compound exhibits favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion), making it a candidate for further development in therapeutic applications .
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid is primarily used in scientific research focused on:
This compound's unique structure and mechanism make it a valuable tool in understanding and combating specific cancer pathways .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4